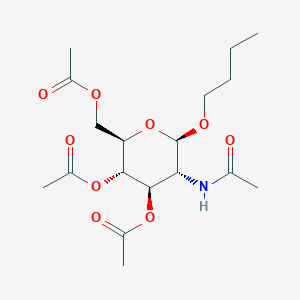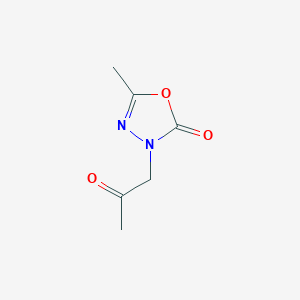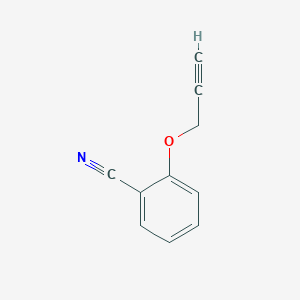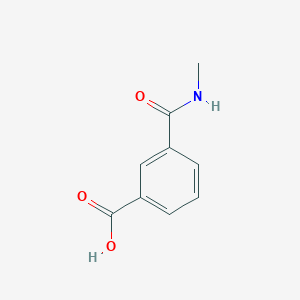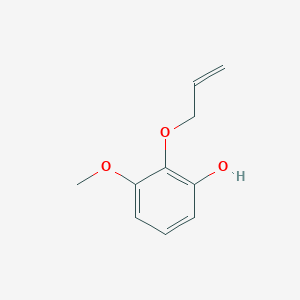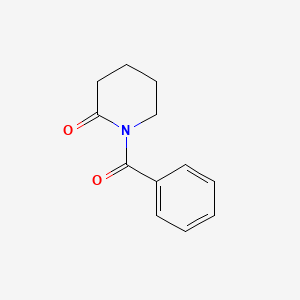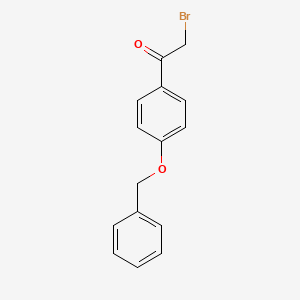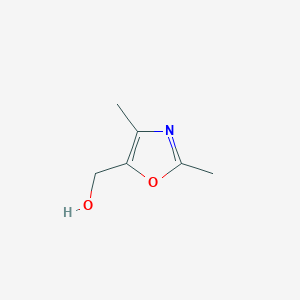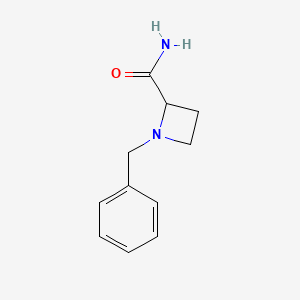
1-Benzylazetidine-2-carboxamide
説明
1-Benzylazetidine-2-carboxamide is a compound that falls within the broader category of carboxamides, which are amides derived from carboxylic acids where the nitrogen atom is bonded to a carbonyl group. Carboxamides like 1-Benzylazetidine-2-carboxamide are significant in medicinal chemistry due to their presence in various bioactive molecules and potential use in drug development.
Synthesis Analysis
The synthesis of carboxamide derivatives can be complex, involving multiple steps and various methodologies. For instance, the Ugi reaction followed by Staudinger/aza-Wittig or reduction reactions has been employed to synthesize enantiopure 3-carboxamide-1,4-benzodiazepin-5-ones, demonstrating the versatility of synthetic approaches in creating carboxamide frameworks with high diastereoselectivity . Additionally, a novel one-pot synthesis method has been developed for tetrahydro-1H-1,5-benzodiazepine-2-carboxamide derivatives, utilizing aromatic diamines, ketones, isocyanides, and water in the presence of a catalytic amount of p-toluenesulfonic acid at ambient temperature, yielding high product yields . These methods highlight the innovative strategies in the synthesis of carboxamide derivatives that could potentially be applied to the synthesis of 1-Benzylazetidine-2-carboxamide.
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is crucial for their biological activity. X-ray crystallography has been used to ascertain the regio- and stereochemistry of various carboxamide derivatives, such as the bis-β-C(sp3)-H arylated cyclobutanecarboxamides and ortho C(sp2)-H arylated benzamides . These structural analyses are essential for understanding the three-dimensional conformation of carboxamides, which is a key factor in their interaction with biological targets.
Chemical Reactions Analysis
Carboxamides can undergo a variety of chemical reactions, including C-H activation/functionalization. For example, 4-amino-2,1,3-benzothiadiazole (ABTD) has been used as a bidentate directing group for the Pd(II)-catalyzed sp2/sp3 C-H activation/functionalization of carboxamides, leading to arylation and oxygenation of these compounds . Such reactions are important for the modification of carboxamide derivatives to enhance their pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamides like 1-Benzylazetidine-2-carboxamide are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application in drug formulation. The presence of different substituents and functional groups can significantly alter these properties, affecting the compound's behavior in biological systems and its suitability for drug development.
科学的研究の応用
Summary of the Application
“1-Benzylazetidine-2-carboxamide” may be used in the synthesis of novel carboxamide-benzimidazoles, which have been studied as potential inhibitors of butyrylcholinesterase (BChE). BChE activity has been correlated with the onset of Alzheimer’s disease (AD), and inhibiting this enzyme is hypothesized to help manage AD .
Methods of Application
In the study, a total of 22 novel benzimidazoles with diversified substitutions were synthesized and evaluated for their anticholinesterase activities . The compounds were predicted to have high penetration across the blood–brain barrier .
Results or Outcomes
Among the synthesized compounds, two were found to exhibit potent and selective BChE inhibition with IC 50 values of 1.13 and 1.46 μM, respectively . Cell proliferative studies were also performed to evaluate the toxicity profile of the interested compounds .
2. Polymer Chemistry
Summary of the Application
“1-Benzylazetidine-2-carboxamide” can be used as a building block for polyamines through anionic and cationic ring-opening polymerization . Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen containing monomers, the resulting polymers have many important applications .
Methods of Application
The study provides an overview of the different routes to produce polyamines, from aziridine and azetidine, with various structures (i.e., branched vs. linear) and degrees of control . The polymerization of aziridine and azetidine monomers can provide a basis for the development of future macromolecular architectures .
Results or Outcomes
The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
3. Proteomics Research
Summary of the Application
“1-Benzylazetidine-2-carboxamide” can be used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
Results or Outcomes
The outcomes of proteomics research can also vary widely, but they often contribute to our understanding of how proteins function in biological systems . This can have applications in many areas, including drug discovery and disease diagnosis .
特性
IUPAC Name |
1-benzylazetidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)10-6-7-13(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSSYUHBYRIDQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448772 | |
| Record name | 1-benzylazetidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylazetidine-2-carboxamide | |
CAS RN |
40432-40-4 | |
| Record name | 1-benzylazetidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



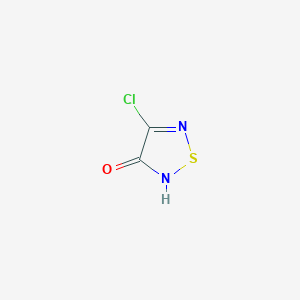


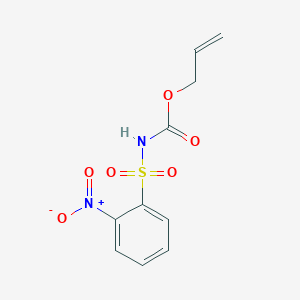
![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)
